2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Description
The compound “2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiazolo[3,2-a]pyrimidine group (a fused ring system containing nitrogen, sulfur, and carbon atoms), and a fluorine atom attached to the benzene ring .
Scientific Research Applications
Radiolabeled Compounds for Imaging
Fluorinated derivatives have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET). Compounds like fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them potential candidates for imaging neurodegenerative disorders (Fookes et al., 2008).
Synthesis Methodologies
The synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored, showcasing the potential antimicrobial analogs of these compounds. This synthesis involves Knoevenagel condensation and has demonstrated enhanced antimicrobial activity due to the presence of the fluorine atom (Desai et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activities in biological assays, highlighting their potential as therapeutic agents (Selvam et al., 2012).
Regulation of Cell Cycle and Apoptosis
Isoxazole derivatives of benzothiazol-2-amine have been evaluated for their cytotoxicity against various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, particularly in colon cancer cell lines, making them promising candidates for cancer therapy (Kumbhare et al., 2014).
Properties
IUPAC Name |
2-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-8-13(19-14(21)11-6-4-5-7-12(11)17)15(22)20-9(2)10(3)23-16(20)18-8/h4-7H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZKZPCITIBJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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